molecular formula C32H39NO6S B1262750 (1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid

Cat. No. B1262750
M. Wt: 565.7 g/mol
InChI Key: GBKONKCASNNUQD-VMJMSTHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levopropoxyphene napsylate is a hydrate. It contains a levopropoxyphene.
A propionate derivative that is used to suppress coughing.

Scientific Research Applications

Stereochemical Specificity in Enzymatic Processes

Research shows that the stereochemistry of benzylic alcohols, such as (1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid, plays a significant role in the specificity of enzyme reactions. For example, in a study by Rao and Duffel (1991), the configuration of the benzylic carbon bearing the hydroxyl group determined whether benzylic alcohols were substrates or inhibitors of rat hepatic aryl sulfotransferase IV. This highlights the importance of stereochemistry in biochemical processes and drug development (Rao & Duffel, 1991).

Synthesis Techniques

The compound is also relevant in synthesis techniques. For instance, Enders, Berg, and Jandeleit (2003) discussed the synthesis of similar compounds via a Horner-Wadsworth-Emmons Reaction, emphasizing the role of such compounds in organic synthesis processes. This type of reaction is critical in the construction of complex organic molecules, underpinning much of modern synthetic organic chemistry (Enders, Berg, & Jandeleit, 2003).

Fluorescent Probes in Chemical Analysis

Furthermore, compounds with similar structures have been used in the development of fluorescent probes for detecting carbonyl compounds in water samples. For example, Houdier et al. (2000) used a related compound as a molecular probe for trace measurement of carbonyl compounds, demonstrating its utility in environmental monitoring and analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).

Photophysical Studies

In photophysical studies, similar compounds have been used as probes. Moreno Cerezo et al. (2001) investigated the photophysical behavior of such probes in various solvents, providing insights into solvent effects on molecular properties. This research is vital in understanding how molecular structures interact with light and their applications in fields like material science and photophysics (Moreno Cerezo, Corrales Rocafort, Sevilla Sierra, Garcia-Blanco, Oliva, & Catalán Sierra, 2001).

Medical Imaging Applications

Finally, similar compounds have been explored in medical imaging. Basuli et al. (2012) synthesized a fluorine-18-radiolabeled analog of a related compound for positron emission tomography studies, highlighting its potential in medical diagnostics and imaging (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).

properties

Product Name

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid

Molecular Formula

C32H39NO6S

Molecular Weight

565.7 g/mol

IUPAC Name

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydron;naphthalene-2-sulfonate;hydrate

InChI

InChI=1S/C22H29NO2.C10H8O3S.H2O/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);1H2/t18-,22-;;/m1../s1

InChI Key

GBKONKCASNNUQD-VMJMSTHCSA-N

Isomeric SMILES

[H+].CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O

Canonical SMILES

[H+].CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O

synonyms

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
(1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate
Hydrate, Levopropoxyphene 2-naphthalenesulfonate
Hydrate, Levopropoxyphene Napsylate
Levopropoxyphene
Levopropoxyphene 2 naphthalenesulfonate Hydrate
Levopropoxyphene 2-naphthalenesulfonate Hydrate
Levopropoxyphene Napsylate
Levopropoxyphene Napsylate Hydrate
Napsylate Hydrate, Levopropoxyphene
Napsylate, Levopropoxyphene
Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer
Propoxyphene, (R*,S*)-(+-)-Isomer
Propoxyphene, (R-(R*,S*))-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
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(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid

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